molecular formula C27H31BrN4O3 B10870885 N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-methoxybenzohydrazide

N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-methoxybenzohydrazide

Cat. No.: B10870885
M. Wt: 539.5 g/mol
InChI Key: NPOVHTGVSYMNDU-UHFFFAOYSA-N
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Description

N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-methoxybenzohydrazide is a complex organic compound characterized by its unique structural features, including a brominated indole core and a methoxybenzohydrazide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-methoxybenzohydrazide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone or aldehyde.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Attachment of the Azabicyclo[3.2.1]octane Moiety: This step involves the alkylation of the brominated indole with a suitable azabicyclo[3.2.1]octane derivative, often using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Formation of the Hydrazide: The final step involves the condensation of the intermediate with 4-methoxybenzohydrazide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the indole core can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of alcohols or amines depending on the site of reduction.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. It is often studied for its interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising lead compound for drug discovery.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the modification of material properties.

Mechanism of Action

The mechanism of action of N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(3Z)-2-Oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-quinolinecarbohydrazide
  • 3-Nitro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)benzoic acid

Uniqueness

Compared to similar compounds, N’-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-methoxybenzohydrazide stands out due to its specific bromination and methoxybenzohydrazide moiety. These structural features confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H31BrN4O3

Molecular Weight

539.5 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]imino-4-methoxybenzamide

InChI

InChI=1S/C27H31BrN4O3/c1-26(2)12-19-13-27(3,14-26)15-31(19)16-32-22-10-7-18(28)11-21(22)23(25(32)34)29-30-24(33)17-5-8-20(35-4)9-6-17/h5-11,19,34H,12-16H2,1-4H3

InChI Key

NPOVHTGVSYMNDU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2CN3C4=C(C=C(C=C4)Br)C(=C3O)N=NC(=O)C5=CC=C(C=C5)OC)C)C

Origin of Product

United States

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